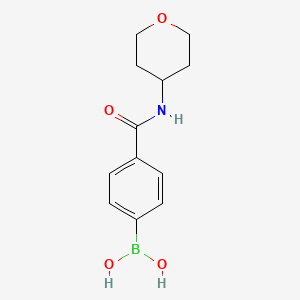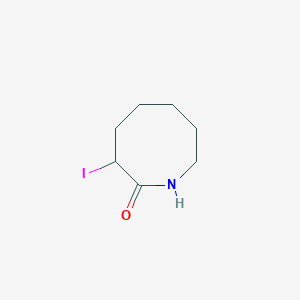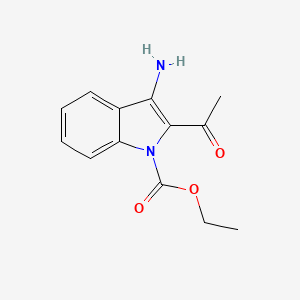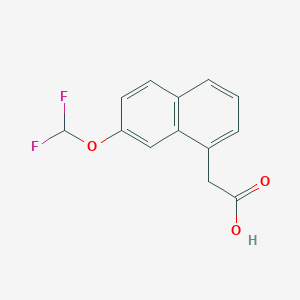
(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C11H15BO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with 4-bromophenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form boronic alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in substitution reactions.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Boronic alcohols.
Substitution: Various substituted phenylboronic acid derivatives.
Applications De Recherche Scientifique
(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit proteases by forming a reversible covalent bond with the active site of the enzyme. This inhibition can disrupt the enzyme’s function, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Tetrahydropyranyloxy)phenylboronic acid: Similar in structure but with an ether linkage instead of a carbamoyl group.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and is used in similar synthetic applications.
Uniqueness
(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid is unique due to its carbamoyl group, which provides distinct reactivity and potential biological activity compared to other boronic acids. This uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
657398-68-0 |
|---|---|
Formule moléculaire |
C12H16BNO4 |
Poids moléculaire |
249.07 g/mol |
Nom IUPAC |
[4-(oxan-4-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c15-12(14-11-5-7-18-8-6-11)9-1-3-10(4-2-9)13(16)17/h1-4,11,16-17H,5-8H2,(H,14,15) |
Clé InChI |
XCUJREQTVDUSDI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(=O)NC2CCOCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11866102.png)







![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)





